molecular formula C5H8ClN3O B2447164 1-(1,2,4-Oxadiazol-3-yl)cyclopropan-1-amine hydrochloride CAS No. 1628721-52-7

1-(1,2,4-Oxadiazol-3-yl)cyclopropan-1-amine hydrochloride

Cat. No. B2447164
CAS RN: 1628721-52-7
M. Wt: 161.59
InChI Key: VGWWXHLRBBGCFO-UHFFFAOYSA-N
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Description

1-(1,2,4-Oxadiazol-3-yl)cyclopropan-1-amine hydrochloride is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms . This compound is part of a class of compounds that have received considerable attention due to their unique bioisosteric properties and a wide spectrum of biological activities . The molecular weight of this compound is 139.16 .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves the use of different substituents based on 3D QSAR outcomes . These compounds are synthesized and their synthesis is confirmed by spectroscopic techniques . The general experimental procedure for the synthesis of 1,2,4-oxadiazole derivatives involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole .


Molecular Structure Analysis

The molecular structure of 1-(1,2,4-Oxadiazol-3-yl)cyclopropan-1-amine hydrochloride is characterized by a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms . Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives are complex and involve several steps. The synthesis of these compounds involves the use of different substituents based on 3D QSAR outcomes . These compounds are synthesized and their synthesis is confirmed by spectroscopic techniques .

Scientific Research Applications

Future Directions

The future directions for research on 1-(1,2,4-Oxadiazol-3-yl)cyclopropan-1-amine hydrochloride and other 1,2,4-oxadiazole derivatives include further exploration of their biological applications. There is a need for new chemical entities to act against microorganisms, and 1,2,4-oxadiazole derivatives are a promising class of compounds for this purpose . Further refinement of 1,2,4-oxadiazole as anti-infective agents is also a promising area of research .

properties

IUPAC Name

1-(1,2,4-oxadiazol-3-yl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.ClH/c6-5(1-2-5)4-7-3-9-8-4;/h3H,1-2,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWWXHLRBBGCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NOC=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,2,4-Oxadiazol-3-yl)cyclopropan-1-amine hydrochloride

CAS RN

1628721-52-7
Record name 1-(1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride
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